3-Azido-2,2-dimethylpropan-1-amine hydrochloride

Description

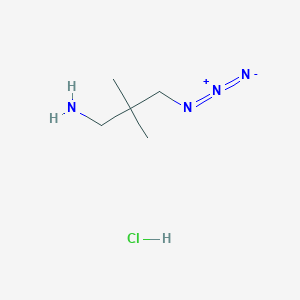

3-Azido-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 1321622-19-8) is a specialized organic compound supplied by Toronto Research Chemicals for biomedical research applications . Structurally, it consists of a propane backbone with a terminal azide (-N₃) group at the third carbon, two methyl groups at the second carbon, and a protonated amine (-NH₃⁺) at the first carbon, stabilized by a chloride counterion. This compound is primarily utilized in bioconjugation and click chemistry due to the reactivity of the azide group, which enables efficient Huisgen cycloaddition with alkynes to form stable triazole linkages .

Properties

IUPAC Name |

3-azido-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.ClH/c1-5(2,3-6)4-8-9-7;/h3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQESYUDWCXFBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321622-19-8 | |

| Record name | 3-azido-2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

The most common approach involves starting from a halogenated precursor such as (3-chloropropyl)dimethylamine . The azide group is introduced via nucleophilic substitution with sodium azide in dipolar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). These solvents facilitate the SN2 mechanism, favoring efficient azide incorporation.

$$

\text{(3-chloropropyl)dimethylamine} + \text{NaN}_3 \xrightarrow[\text{heat}]{\text{DMF or DMSO}} \text{(3-azidopropyl)dimethylamine}

$$

- Temperature: 50–95°C (preferably around 80–95°C for optimal azide substitution)

- Solvent: DMF or DMSO

- Duration: 12–24 hours

- Excess sodium azide: to drive the reaction to completion

Formation of Hydrochloride Salt

Post-azide formation, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an aqueous medium or via gas bubbling, followed by purification through recrystallization or chromatography.

$$

\text{(3-azidopropyl)dimethylamine} + \text{HCl} \rightarrow \text{(3-Azido-2,2-dimethylpropan-1-amine) hydrochloride}

$$

Specific Synthetic Methodologies and Data

Synthesis from Dimethylamino Propyl Chloride

Research indicates that 3-dimethylamino-1-propyl chloride can be reacted with sodium hydride (NaH) in toluene, followed by azide substitution, to yield the target compound. This method involves:

- Generating the free amine via deprotonation.

- Nucleophilic substitution with sodium azide.

- Final salt formation with HCl.

Data Tables Summarizing Preparation Methods

Notes on Reaction Optimization and Purification

- Temperature Control: Elevated temperatures (around 80–95°C) are optimal for nucleophilic substitution but require careful monitoring to prevent decomposition.

- Solvent Choice: DMF and DMSO are preferred due to their high polarity and ability to stabilize azide ions.

- Workup: Post-reaction, organic extraction with dichloromethane or ethyl acetate, washing with water or brine, and drying over anhydrous sodium sulfate are standard.

- Purification: Recrystallization from suitable solvents or chromatography ensures high purity.

Chemical Reactions Analysis

Types of Reactions

3-Azido-2,2-dimethylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3):

Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for the reduction of the azido group to an amine.

Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.

Major Products Formed

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from click chemistry reactions with alkynes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure

The compound has the molecular formula and features an azide group that is crucial for its reactivity in chemical synthesis. The azide group allows it to participate in click chemistry reactions, specifically the Huisgen cycloaddition with alkynes to form stable triazole linkages .

Mechanism of Action

The azide group can react with various nucleophiles and undergo transformations such as:

- Click Chemistry : The formation of triazoles through reactions with alkynes.

- Reduction Reactions : The azide can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon.

Scientific Research Applications

This compound has diverse applications across several domains:

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, particularly in the development of complex molecules and materials.

- Functionalization : The compound is used for functionalizing other chemicals, enabling the creation of new compounds with desired properties.

Bioconjugation

- Labeling Biomolecules : It is employed in bioconjugation techniques to label proteins and other biomolecules, facilitating studies on protein interactions and functions.

- Photodynamic Therapy : The compound can be utilized to develop clickable scaffolds for photodynamic therapy applications, enhancing drug delivery systems .

Medicinal Chemistry

- Drug Development : Research has focused on its potential therapeutic applications, including its role in drug design and development due to its ability to modify biomolecules selectively .

- Cellular Studies : The compound's ability to influence cellular processes makes it valuable for studying mechanisms like cell signaling and gene expression.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of this compound in synthesizing triazole derivatives through click chemistry. This approach allowed for rapid assembly of complex structures that could be used in drug discovery processes.

Case Study 2: Bioconjugation Techniques

In a research project aimed at understanding carbohydrate-protein interactions, this compound was utilized to modify glycoproteins. The stable triazole linkages formed enabled detailed studies on cell-cell communication mechanisms.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Important for creating diverse compounds |

| Bioconjugation | Labeling proteins and biomolecules | Facilitates interaction studies |

| Medicinal Chemistry | Drug development and delivery systems | Potential therapeutic applications |

| Photodynamic Therapy | Developing clickable drug delivery systems | Enhances targeting capabilities |

Mechanism of Action

The mechanism of action of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride depends on the specific application and reaction it is involved in. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

Molecular Formula: C₅H₁₃Cl₂N

Molecular Weight: 158.07 g/mol

Key Features:

- Replaces the azide group with a chlorine atom at the third carbon.

- Contains a dimethylamine group (-N(CH₃)₂) instead of a primary amine.

Comparison:

| Property | 3-Azido-2,2-dimethylpropan-1-amine HCl | 3-Chloro-N,N-dimethylpropane-1-amine HCl |

|---|---|---|

| Functional Group | Azide (-N₃) | Chloro (-Cl) |

| Amine Type | Primary amine (-NH₃⁺) | Tertiary amine (-N(CH₃)₂⁺) |

| Molecular Weight | ~163.46 g/mol (calculated) | 158.07 g/mol |

| Applications | Bioconjugation, click chemistry | Pharmaceutical intermediate (alkylation) |

| Reactivity | Click chemistry with alkynes | Nucleophilic substitution reactions |

The chloro derivative exhibits lower molecular weight and distinct reactivity, favoring alkylation or nucleophilic substitution in drug synthesis. In contrast, the azido compound’s azide group enables selective bioorthogonal reactions, critical for labeling biomolecules .

B-L-3'-Azido-2',3'-dideoxycytidine

Molecular Formula: Not explicitly provided ( describes a nucleoside analog). Key Features:

- Azide group at the 3'-position of a modified ribose sugar.

- Used in antiviral research, particularly for HIV inhibition.

Comparison:

| Property | 3-Azido-2,2-dimethylpropan-1-amine HCl | B-L-3'-Azido-2',3'-dideoxycytidine |

|---|---|---|

| Backbone | Linear propane | Cyclic ribose (nucleoside) |

| Azide Position | Carbon 3 of propane | 3'-Carbon of sugar moiety |

| Biological Role | Bioconjugation tool | Antiviral prodrug (e.g., AZT analogs) |

While both compounds leverage azide reactivity, the nucleoside analog integrates the azide into a sugar backbone for antiviral activity, whereas the propane derivative serves as a modular building block for synthetic chemistry .

3-Hydroxy-2,2-dimethylpropanal

Molecular Formula: C₅H₁₀O₂

Molecular Weight: 102.13 g/mol

Key Features:

- Hydroxyl (-OH) and aldehyde (-CHO) groups replace the azide and amine.

Comparison:

| Property | 3-Azido-2,2-dimethylpropan-1-amine HCl | 3-Hydroxy-2,2-dimethylpropanal |

|---|---|---|

| Functional Groups | Azide, amine hydrochloride | Hydroxyl, aldehyde |

| Reactivity | Click chemistry | Aldol condensation, oxidation |

| Applications | Biomedical research | Polymer and fragrance synthesis |

The aldehyde derivative’s carbonyl reactivity contrasts with the azido-amine’s ionic and bioorthogonal properties, highlighting divergent industrial applications .

Biological Activity

3-Azido-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H11ClN4

- CAS Number : 1321622-19-8

The presence of the azido group (-N₃) is significant for its reactivity and potential applications in bioorthogonal chemistry, which allows for selective reactions in biological systems without interfering with native biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azido group can facilitate click chemistry reactions, allowing for the labeling or modification of biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways critical in disease processes.

Biological Activity

Research on the biological activity of this compound indicates several promising applications:

Antimicrobial Activity

Studies have shown that azido compounds can exhibit antimicrobial properties. For instance, derivatives of azidoalkylamines have been evaluated for their effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 3-Azido-2,2-dimethylpropan-1-amine | Moderate antibacterial activity against E. coli | |

| Azido derivatives | Broad-spectrum antimicrobial efficacy |

Antidepressant Potential

Research has indicated that compounds with azido groups may possess antidepressant-like effects. A study involving structurally similar compounds demonstrated modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Case Studies

- Inhibition Studies : A series of experiments were conducted to evaluate the inhibition potency of this compound against specific enzymes. The results showed significant inhibition at micromolar concentrations.

- Click Chemistry Applications : The azido group allows for bioorthogonal reactions. In one study, 3-Azido-2,2-dimethylpropan-1-amine was used to label proteins in live cells without disrupting cellular functions. This highlights its utility in biochemical research .

Q & A

Q. How can researchers optimize the synthesis of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometry. For example, azide introduction via nucleophilic substitution (e.g., NaN₃ with a chloro intermediate) requires precise control of reaction time and azide equivalents to avoid side reactions. Recrystallization using ethanol/water mixtures can enhance purity . Monitor intermediates via TLC or HPLC to identify optimal stopping points.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : After synthesis, precipitate the hydrochloride salt by treating the free amine with concentrated HCl in anhydrous ether. Centrifugation or vacuum filtration isolates the solid. Further purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) removes unreacted azide or dimethylamine byproducts. Confirm purity using melting point analysis and NMR .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the azide (-N₃) absence in proton spectra (no signal) and confirm dimethyl groups (singlets at ~1.0–1.5 ppm).

- FT-IR : Detect the azide stretch at ~2100 cm⁻¹ and amine hydrochloride N-H stretches at 2500–3000 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ matching the molecular weight (C₅H₁₁N₄Cl). Cross-reference with pharmacopoeial standards for validation .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and activation energies for azide substitution. Tools like Gaussian or ORCA can simulate reaction mechanisms, while AI-driven platforms (e.g., ICReDD’s reaction path search) identify viable intermediates and solvent effects. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers address contradictory stability data (e.g., thermal vs. photolytic degradation)?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions:

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products.

- Photolytic Stability : Expose to UV light (ICH Q1B guidelines) and monitor azide decomposition via IR. Use multivariate analysis to reconcile discrepancies, considering humidity or trace metal catalysts as variables .

Q. What strategies are effective for identifying and quantifying byproducts during synthesis?

- Methodological Answer : Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to separate byproducts. High-resolution MS (e.g., Q-TOF) identifies unknown impurities via exact mass. Quantify using external calibration curves for suspected byproducts (e.g., dimethylamine hydrochloride). Compare with synthetic impurity libraries .

Q. What safety protocols are critical for handling the azide functional group in this compound?

- Methodological Answer :

- Lab-Scale Safety : Use blast shields and remote handling tools for reactions involving NaN₃. Avoid metal spatulas (risk of heavy metal azide formation).

- Waste Disposal : Quench residual azides with NaNO₂/HCl to form non-explosive N₂ gas. Document procedures per OSHA guidelines and MSDS recommendations .

Q. How can researchers mitigate challenges when scaling up synthesis from lab to pilot scale?

- Methodological Answer : Transition from batch to continuous flow reactors to control exothermic azide reactions. Optimize mixing efficiency using CFD simulations to prevent hot spots. Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of azide conversion .

Q. How do reaction parameters (e.g., solvent, temperature) synergistically impact yield?

- Methodological Answer : Perform a response surface methodology (RSM) study to model interactions. For example, a central composite design can evaluate temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading. Analyze variance (ANOVA) to identify dominant factors and optimize conditions .

Q. What software tools enable efficient data management and analysis for this compound’s research?

- Methodological Answer :

Use Cheminformatics platforms (e.g., ChemAxon, Schrödinger) for structure-activity relationship (SAR) studies. For experimental data, employ ELN (Electronic Lab Notebook) systems like LabArchives with integrated statistical tools (e.g., JMP, Minitab). Machine learning pipelines (Python/R) can predict reaction outcomes from historical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.